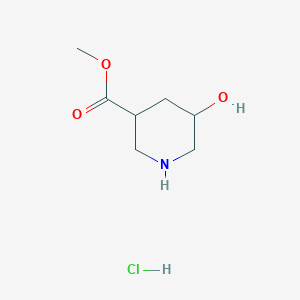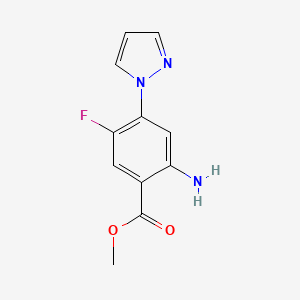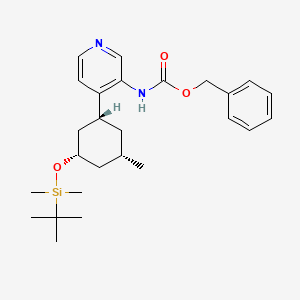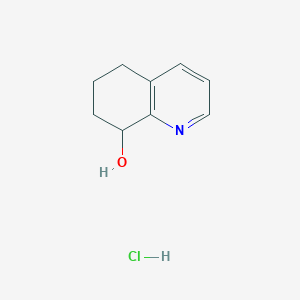
8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride
Descripción general
Descripción
8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride is a chemical compound known for its role as a thermodynamic antagonist of the nociceptin receptor. This compound binds to the nociceptin receptor, blocking it from binding to its natural ligand, thereby preventing pain signals from being sent to the brain and reducing the perception of pain .
Análisis Bioquímico
Biochemical Properties
8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride interacts with the nociceptin receptor, a protein that plays a crucial role in the transmission of pain signals . By binding to this receptor, this compound prevents the receptor from interacting with its natural ligand, thereby inhibiting the transmission of pain signals .
Cellular Effects
The primary cellular effect of this compound is the reduction of pain perception . It achieves this by blocking the nociceptin receptor, which is involved in the transmission of pain signals . This can influence cell signaling pathways related to pain perception and response .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the nociceptin receptor and blocking it from binding to its natural ligand . This prevents the transmission of pain signals, thereby reducing the perception of pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride involves several steps. One common method includes the reaction of 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis to yield the desired product . Another method involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can yield fully saturated derivatives.
Aplicaciones Científicas De Investigación
8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride involves its binding to the nociceptin receptor. By blocking this receptor, the compound prevents the binding of its natural ligand, thereby inhibiting the transmission of pain signals to the brain . This action reduces the perception of pain and has potential therapeutic applications in pain management.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: This compound is a parent structure and shares similar biological activities, including antimicrobial and anticancer properties.
5,6,7,8-Tetrahydroquinoline: This compound is structurally similar but lacks the hydroxyl group at position 8, which is crucial for the biological activity of 8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride.
8-Acetyl-5,6,7,8-tetrahydroquinoline: This compound has an acetyl group at position 8 instead of a hydroxyl group, which alters its chemical properties and biological activities.
Uniqueness
This compound is unique due to its specific action on the nociceptin receptor, which is not commonly targeted by other similar compounds. This specificity makes it a valuable tool in pain research and potential therapeutic applications .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h2,4,6,8,11H,1,3,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANMETSADONPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-25-1 | |
| Record name | 8-Quinolinol, 5,6,7,8-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


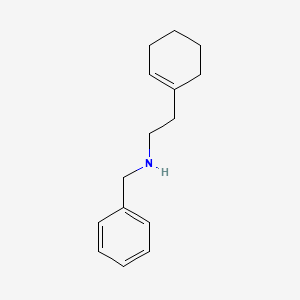
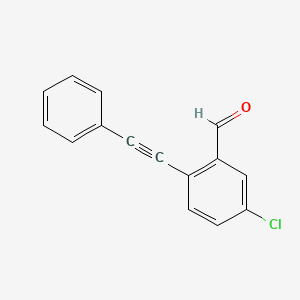
![Tert-butyl (3R,4R)-3-{[2-(3,4-dimethoxyphenyl)-ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B3088751.png)
![Tert-butyl (3R,4R)-3-[(2-cyclohex-1-EN-1-ylethyl)-amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B3088757.png)
![Tert-butyl (3R,4R)-3-{[2-(3-chlorophenyl)ethyl]-amino}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B3088759.png)
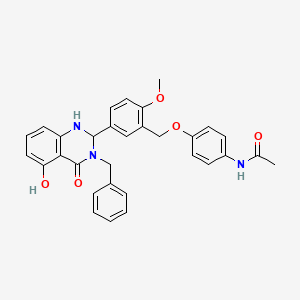
![1-Tert-butyl 2-methyl (2S,4S)-4-[(2-furylmethyl)-amino]pyrrolidine-1,2-dicarboxylate](/img/structure/B3088786.png)
![3-(2-Azabicyclo[2.2.1]hept-5-en-2-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3088792.png)
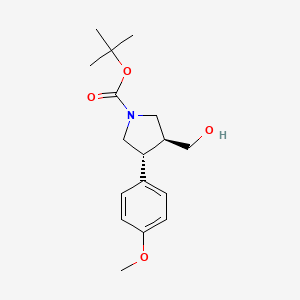
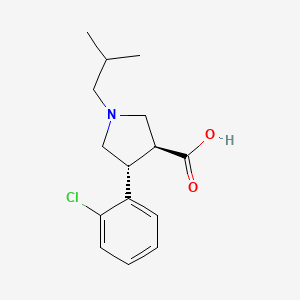
![1-Tert-butyl 2-methyl (2S,4S)-4-[(2-chlorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate](/img/structure/B3088811.png)
